
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,6-dimethylpyrimidine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyrimidine: A precursor in the synthesis of the compound.
4-Methylbenzenesulfonyl Chloride: Another precursor used in the synthesis.
Pyrimidine Derivatives: Compounds with similar structures and biological activities.
Uniqueness
2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of the pyrimidine and sulfonate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14N2O3S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(2,6-dimethylpyrimidin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14N2O3S/c1-9-4-6-12(7-5-9)19(16,17)18-13-8-10(2)14-11(3)15-13/h4-8H,1-3H3 |
Clave InChI |
DFCDESAOEOCIFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


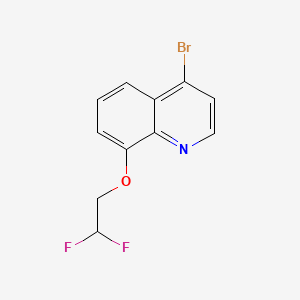
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
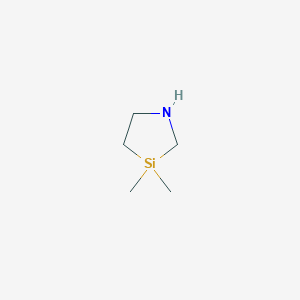
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

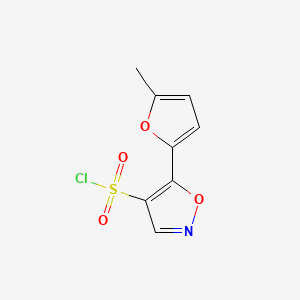
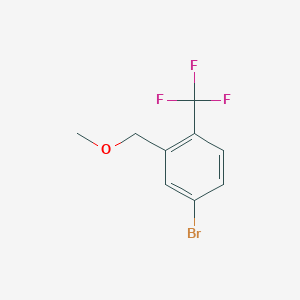
![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)

![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)
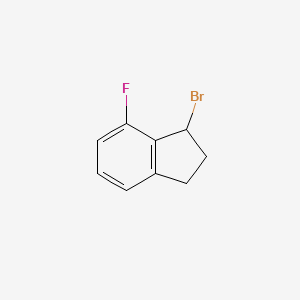
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)

